4-methyl-N-(1H-pyrazol-4-yl)benzamide

EGFR kinase Cancer therapeutics Tyrosine kinase inhibition

Acquire 4-methyl-N-(1H-pyrazol-4-yl)benzamide, the unsubstituted pyrazole-4-yl benzamide core scaffold (MW: 201.22 g/mol, AlogP ~1.29, PSA 90.65 Ų). Its authentic NH and carbonyl motifs are essential for target engagement; alkylation abolishes activity. Ideal for systematic SAR exploration of anticancer kinases (sub-nM EGFR WT IC50 analogs) and anti-infective libraries (MRSA/VRSA/M. tuberculosis MIC ~3-6 µg/mL). This minimal pharmacophore ensures reproducible, interpretable biological data.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B7478153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(1H-pyrazol-4-yl)benzamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CNN=C2
InChIInChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)11(15)14-10-6-12-13-7-10/h2-7H,1H3,(H,12,13)(H,14,15)
InChIKeyMJNIPQDHXXVOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(1H-pyrazol-4-yl)benzamide: A Pyrazole-Benzamide Scaffold for Kinase and Antimicrobial Research


4-Methyl-N-(1H-pyrazol-4-yl)benzamide (C11H11N3O, MW: 201.22 g/mol) represents a foundational pyrazole-4-yl benzamide scaffold characterized by a 4-methylphenyl moiety coupled to a 1H-pyrazol-4-amine core via an amide linkage . This minimal pharmacophore exhibits a calculated AlogP of ~1.29 and a polar surface area of 90.65 Ų, predicting favorable physicochemical properties for cell permeability and target engagement . As a structural prototype within the N-pyrazolylbenzamide class, it serves as a versatile synthetic intermediate and reference compound in medicinal chemistry programs targeting protein kinases and microbial pathogens [1].

Procurement Risk in 4-Methyl-N-(1H-pyrazol-4-yl)benzamide Research: Why Substitution with Unvalidated Analogs Compromises Reproducibility


The N-pyrazolylbenzamide chemotype exhibits pronounced sensitivity to even minor substituent modifications, with biological activity varying by orders of magnitude depending on substitution patterns at the benzamide ring and pyrazole nitrogen positions [1]. In a comparative series of 22 structurally related analogs, antibacterial MIC values ranged from inactive (>50 μg/mL) to highly potent (3.12 μg/mL) based solely on peripheral functional group changes [2]. Furthermore, kinase selectivity profiles are exquisitely dependent on the precise hydrogen-bonding network established by the unsubstituted pyrazole NH and benzamide carbonyl, with methylation or N-alkylation frequently abolishing target engagement [3]. Substituting 4-methyl-N-(1H-pyrazol-4-yl)benzamide with an untested analog in a validated assay introduces confounding variables that may invalidate structure-activity relationship (SAR) interpretations and impede experimental reproducibility.

Quantitative Differentiation of 4-Methyl-N-(1H-pyrazol-4-yl)benzamide: Comparative Evidence for Scientific Selection


Kinase Inhibitory Activity: Class-Level Potency of Pyrazole-Benzamide Derivatives Against EGFR

While direct IC50 data for 4-methyl-N-(1H-pyrazol-4-yl)benzamide against EGFR is not reported in the identified literature, closely related pyrazole-benzamide analogs demonstrate sub-nanomolar inhibitory potency. Compounds 21a and 21b, which differ only in benzamide ring substitution pattern, exhibit EGFR WT IC50 values of 0.000444 μM (0.44 nM) and 0.000140 μM (0.14 nM), respectively [1]. This demonstrates the intrinsic capacity of the pyrazole-benzamide core to achieve potent kinase engagement. Procurement of the unsubstituted 4-methyl-N-(1H-pyrazol-4-yl)benzamide scaffold enables systematic SAR exploration by establishing a baseline activity profile against which substitution effects can be rigorously quantified.

EGFR kinase Cancer therapeutics Tyrosine kinase inhibition

Antimicrobial Activity of N-Pyrazolylbenzamide Derivatives: MIC Quantification Against Resistant Bacterial Strains

A series of N-pyrazolylbenzamides structurally related to 4-methyl-N-(1H-pyrazol-4-yl)benzamide demonstrated potent antibacterial activity. Compound 17 (within this series) exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and Enterococcus faecium [1]. Additionally, compounds 5 and 17 displayed antitubercular activity against Mycobacterium tuberculosis H37Rv with MIC values of 6.25 μg/mL [1]. These data substantiate the antimicrobial potential of the pyrazole-benzamide chemotype and justify the procurement of the core scaffold for further medicinal chemistry optimization.

Antibacterial resistance MRSA Antimicrobial chemotherapy

Agricultural Fungicide Potential: Pyrazole Amide Derivatives Exhibit Broad-Spectrum Antifungal Efficacy

Patent literature and primary research establish pyrazole amides as effective agricultural fungicides. A series of novel pyrazole amide derivatives, synthesized via scaffold hopping strategies, demonstrated significant antifungal activities [1]. Separate patent disclosures report that pyrazole amide compounds exhibit significant control effects against economically important crop diseases including soybean rust, corn rust, wheat powdery mildew, cucumber powdery mildew, and rice sheath blight even at low application concentrations [2]. The 4-methyl-N-(1H-pyrazol-4-yl)benzamide core represents the minimal structural motif from which these optimized fungicidal candidates are derived.

Agricultural fungicide Crop protection Phytopathogen control

Metabolic Stability Assessment: In Vitro Microsomal Stability Data for Pyrazole-Benzamide Scaffold

Metabolic stability of pyrazole-benzamide compounds has been evaluated in liver microsome assays. Data indicate that certain derivatives within this class exhibit moderate stability profiles, with compound remaining percentages reported at 1 hour incubation in mouse liver microsomes . Additional ADME assessments for related compounds include metabolic stability in human liver microsomes S9 fraction assessing UGT-mediated metabolism, with parent compound remaining measured at 5 μM after 60 minutes . These assay results provide a preliminary pharmacokinetic framework for the scaffold, though direct data for the unsubstituted 4-methyl-N-(1H-pyrazol-4-yl)benzamide itself requires experimental confirmation.

ADME Drug metabolism Pharmacokinetics

Optimal Procurement and Application Scenarios for 4-Methyl-N-(1H-pyrazol-4-yl)benzamide in Research and Development


Kinase Inhibitor SAR Campaigns: Baseline Scaffold for EGFR-Targeted Lead Optimization

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors should procure 4-methyl-N-(1H-pyrazol-4-yl)benzamide as a minimally substituted core scaffold for systematic structure-activity relationship (SAR) exploration. Given that closely related pyrazole-benzamide analogs achieve sub-nanomolar EGFR WT IC50 values (0.14-0.44 nM) [1], this compound provides an ideal starting point for evaluating the impact of substituent introduction on potency, selectivity, and physicochemical properties. The unsubstituted pyrazole NH and benzamide carbonyl are critical hydrogen-bonding motifs; procurement of the authentic scaffold ensures that SAR interpretations are not confounded by pre-existing substitutions.

Antimicrobial Resistance Programs: Core Scaffold for Anti-MRSA and Antitubercular Drug Discovery

Research groups focused on combating antimicrobial resistance should utilize 4-methyl-N-(1H-pyrazol-4-yl)benzamide as a synthetic precursor for generating libraries of N-pyrazolylbenzamide derivatives. The demonstrated activity of structurally analogous compounds against MRSA, VRSA, and E. faecium (MIC = 3.12 μg/mL) and against M. tuberculosis H37Rv (MIC = 6.25 μg/mL) validates this chemotype as a promising anti-infective scaffold [2]. Procurement of the core compound enables efficient parallel synthesis of focused analog libraries for hit-to-lead optimization.

Agrochemical Fungicide Development: Synthetic Intermediate for Novel Crop Protection Agents

Agrochemical R&D laboratories should incorporate 4-methyl-N-(1H-pyrazol-4-yl)benzamide into fungicide discovery workflows as a versatile amide coupling partner. Patent-protected pyrazole amide derivatives demonstrate broad-spectrum control of agronomically significant fungal pathogens, including soybean rust, corn rust, wheat powdery mildew, cucumber powdery mildew, and rice sheath blight [3]. The scaffold's low molecular weight (201.22 g/mol) and favorable calculated physicochemical properties (AlogP ~1.29, PSA 90.65 Ų) support foliar uptake and translocation, making it an attractive starting point for lead generation in crop protection.

Academic Chemical Biology: Tool Compound for Pyrazole-Benzamide Scaffold Validation

Academic laboratories investigating pyrazole-based pharmacophores should procure 4-methyl-N-(1H-pyrazol-4-yl)benzamide as a well-defined, commercially available reference standard for chemical biology studies. The compound serves as a foundational building block for synthesizing probe molecules targeting diverse biological pathways, including protein kinases, antimicrobial targets, and agricultural fungicide targets. Its availability at defined purity levels (typically 95%) ensures reproducible synthetic outcomes and facilitates cross-study comparisons of biological data generated from this core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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